molecular formula C4H13NSi2 B098777 1,1,3,3-Tetramethyldisilazane CAS No. 15933-59-2

1,1,3,3-Tetramethyldisilazane

Cat. No. B098777
CAS RN: 15933-59-2
M. Wt: 131.32 g/mol
InChI Key: GJWAPAVRQYYSTK-UHFFFAOYSA-N
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Description

1,1,3,3-Tetramethyldisilazane is an organosilicon compound that is part of a broader class of compounds known as disilazanes. These compounds typically contain silicon-nitrogen bonds and have been the subject of various studies due to their interesting chemical properties and potential applications in synthesis and materials science.

Synthesis Analysis

The synthesis of related tetramethyl-disilane compounds has been explored in several studies. For instance, 1,2-dihydroxy-tetramethyldisilane was synthesized by hydrolysis of 1,2-dichloro-tetramethyldisilane, showcasing the reactivity of Si-Cl bonds towards water and the formation of Si-OH groups . Another synthesis involved the reaction of 1,2-dilithiocarborane with dichlorotetramethyldisilane to produce a novel carborane compound with a strained disilane structure . These syntheses highlight the versatility of disilane compounds and their potential as building blocks for more complex structures.

Molecular Structure Analysis

The molecular structure of disilane compounds can vary significantly depending on the substituents attached to the silicon atoms. For example, 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane exhibits different conformations in the solid, liquid, and gas phases, indicating the influence of intermolecular forces and the environment on the molecular geometry . Cyclodisilazanes with planar four-membered rings and nearly planar configurations at the nitrogen atoms have been reported, demonstrating the structural diversity within the disilazane family .

Chemical Reactions Analysis

Disilane compounds participate in a variety of chemical reactions. For instance, 1,1,2,2-tetramethyldisilane reacts with group VIII metal carbonyls, forming stable products and indicating the reactivity of the Si-Si bond towards transition metal compounds . Oxidation reactions have also been observed, such as the oxidation of a tetraphenyl-disilane compound to form a siloxane structure . Hydrosilylation reactions involving tetramethyldisilazanes have been used to synthesize large macrocycles, showcasing the utility of disilazanes in forming complex cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of disilane and disilazane compounds are influenced by their molecular structures. For example, 1,2-dihydroxy-tetramethyldisilane forms a two-dimensional network through hydrogen bonding in its crystal form, indicating the potential for solid-state organization . The metastable ion study of hexamethyldisilazane and 1,1,3,3-tetramethyldisilazane revealed characteristic fragmentations and the scrambling of methyl groups, providing insights into the stability and decomposition pathways of these compounds . Additionally, the reactivity of disilanes with olefins in the presence of peroxides or ultraviolet light has been characterized, further contributing to the understanding of their chemical behavior .

Scientific Research Applications

Intramolecular Hydrosilation

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,1,3,3-Tetramethyldisilazane is used in the intramolecular hydrosilation of allyl alcohols, homoallyl alcohols, and homopropargyl alcohols .
  • Methods of Application: While the exact procedures can vary, the general process involves reacting the alcohol with 1,1,3,3-Tetramethyldisilazane in the presence of a catalyst to facilitate the hydrosilation reaction .
  • Results: This process allows for the regio- and stereoselective synthesis of polyols .

Functionalization of Multi-Wall Carbon Nanotubes (MWCNTs)

  • Scientific Field: Nanotechnology
  • Application Summary: 1,1,3,3-Tetramethyldisilazane (TMDS) is used to functionalize multi-wall carbon nanotubes (MWCNTs) .
  • Methods of Application: The exact procedures can vary, but generally, MWCNTs are treated with TMDS to attach the molecule to the surface of the nanotubes .
  • Results: The functionalization of MWCNTs with TMDS can alter the properties of the nanotubes, potentially enhancing their utility in various applications .

Gas Chromatographic Derivatizing Reagent

  • Scientific Field: Analytical Chemistry
  • Application Summary: 1,1,3,3-Tetramethyldisilazane is used as a gas chromatographic derivatizing reagent .
  • Methods of Application: The compound is used to react with the analyte of interest to form a derivative that is more amenable to gas chromatographic analysis .
  • Results: This process can improve the resolution and detection of certain compounds in gas chromatography .

Synthesis of Dimethylphenoxysilane

  • Scientific Field: Organic Chemistry
  • Application Summary: 1,1,3,3-Tetramethyldisilazane reacts with phenol to prepare dimethylphenoxysilane .
  • Methods of Application: The exact procedures can vary, but generally, phenol is reacted with 1,1,3,3-Tetramethyldisilazane to form dimethylphenoxysilane .
  • Results: Dimethylphenoxysilane is a useful compound in various chemical syntheses .

Electronic Industry

  • Scientific Field: Electronics
  • Methods of Application: The exact procedures can vary depending on the specific application within the electronics industry .
  • Results: The outcomes can vary depending on the specific application within the electronics industry .

Polymer Industry

  • Scientific Field: Polymer Science
  • Methods of Application: The exact procedures can vary depending on the specific application within the polymer industry .
  • Results: The outcomes can vary depending on the specific application within the polymer industry .

Safety And Hazards

TMDSZ is classified as Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H225 - H315 - H319 - H335 and precautionary statements P210 - P302 + P352 - P305 + P351 + P338 .

properties

InChI

InChI=1S/C4H13NSi2/c1-6(2)5-7(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWAPAVRQYYSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)N[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884860
Record name Silanamine, N-(dimethylsilyl)-1,1-dimethyl-
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Molecular Weight

131.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,3,3-Tetramethyldisilazane

CAS RN

15933-59-2
Record name ((Dimethylsilylamino)-methylsilyl)methane
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Record name Tetramethyldisilazane
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Record name Silanamine, N-(dimethylsilyl)-1,1-dimethyl-
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Record name Silanamine, N-(dimethylsilyl)-1,1-dimethyl-
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Record name N-(dimethylsilyl)-1,1-dimethylsilylamine
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Record name ((DIMETHYLSILYLAMINO)-METHYLSILYL)METHANE
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Citations

For This Compound
449
Citations
JM Stevenson, E Ampong, Y Shi - The Journal of Physical …, 2023 - ACS Publications
The reaction chemistry of 1,1,3,3-tetramethyldisilazane (TMDSZ) in catalytic chemical vapor deposition (Cat-CVD), including its primary decomposition on a heated W filament and …
Number of citations: 3 pubs.acs.org
E Tabei, S MORI, F OKADA, S TAJIMA… - Journal of the Mass …, 1991 - jstage.jst.go.jp
Organosilicon compounds are very important intermediates in synthetic organic chemistry. Trimethylsilyl derivatives are also important to analyze involatile compounds by mass …
Number of citations: 4 www.jstage.jst.go.jp
A Yadav, J Stevenson, E Ampong… - The Journal of Physical …, 2022 - ACS Publications
The gas-phase decomposition kinetics and thermochemistry of 1,1,1,3,3,3-hexamethyldisilazane (HMDSZ) and 1,1,3,3-tetramethyldisilazane (TMDSZ), two potential single-source …
Number of citations: 1 pubs.acs.org
LW Breed, RL Elliott, JC Wiley Jr - Journal of Organometallic Chemistry, 1970 - Elsevier
N,N′-Bis(chlorodimethylsilyl)tetramethylcyclodisilazane, which is obtained along with minor proportions of 1,3-dichloro-1,1,3,3-tetramethyldisilazane, 1,5-dichloro-1,1,3,3,5,5-…
Number of citations: 24 www.sciencedirect.com
SV Basenko, IA Gebel', DD Toryashinova… - Bulletin of the Academy …, 1991 - Springer
Organylchlorosilanes, and also SiCl 4 , decompose 1,1,3,3-tetra- and hexamethyl-disilazanes with formation of hitherto unknown organylchlorosilazanes of general formulas R 4−n SiCl …
Number of citations: 2 link.springer.com
B Wrackmeyer, B Schwarze - Zeitschrift für Naturforschung B, 1996 - degruyter.com
Borane in tetrahydrofuran (THF-BH 3 /THF; 1) reacts with 1,1,3,3-tetramethyldisilazane (2a) and the cyclic disilazanes (2b), 3 (2c), 4 (2d)] first by formation of amine-borane adducts (3a - …
Number of citations: 1 www.degruyter.com
L Decosterd, KC Topka, B Diallo, D Samelor… - Physical Chemistry …, 2021 - pubs.rsc.org
Tris(dimethylsilyl)amine (TDMSA) is used in the presence of O2 and NH3 for the atmospheric pressure chemical vapor deposition (CVD) of conformal, corrosion barrier silicon oxynitride …
Number of citations: 2 pubs.rsc.org
T Rasul, DY Son - Journal of organometallic chemistry, 2002 - Elsevier
Hydrosilylation between 1,1,3,3-tetramethyldisilazane (A) and 1,3-divinyl-1,1,3,3-tetramethyldisilazane (B) occurs rapidly at 90C in the presence of Karstedt's catalyst to give a product …
Number of citations: 5 www.sciencedirect.com
VV Semenov, EY Ladilina, SY Khorshev… - Russian chemical …, 1998 - Springer
The reaction of (HMe 2 Si) 2 NH with Co 2 (CO) 8 gives the complex [Co 2 (CO) 7 (SiMe 2 ) 2 NH 2 ] + [Co(CO) 4 ] − . Its thermal decomposition starts with dissociation into the “acid” HCo…
Number of citations: 4 link.springer.com
MG Voronkov, VA Klyuchnikov, LI Marenkova - Journal of organometallic …, 1996 - Elsevier
The enthalpy of formation (ΔH f 0 ), enthalpy of evaporation (ΔH v 0 ) and enthalpy of atomization (ΔH a ) of permethylcyclosilazanes (Me 2 SiNH) n (n = 3, 4) and 1,1,3,3-…
Number of citations: 3 www.sciencedirect.com

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